C9H13N5O
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Overview
Description
. This compound belongs to the class of purines, which are heterocyclic aromatic organic compounds. Purines are significant in biochemistry as they are the building blocks of nucleic acids, such as DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethoxy-9-ethylpurin-6-amine involves several steps. One common method includes the reaction of ethylamine with a purine derivative under controlled conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the process. The reaction is carried out at elevated temperatures to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-ethoxy-9-ethylpurin-6-amine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product . The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-ethoxy-9-ethylpurin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced purine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium; elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; solvents like ethanol or tetrahydrofuran; room temperature to slightly elevated temperatures.
Substitution: Halides, amines; solvents like acetonitrile or dichloromethane; room temperature to reflux conditions.
Major Products Formed
Oxidation: Oxo derivatives of N-ethoxy-9-ethylpurin-6-amine.
Reduction: Reduced purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
N-ethoxy-9-ethylpurin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives. It is also employed in studying reaction mechanisms and kinetics.
Biology: Serves as a model compound for studying the interactions of purines with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities. It is also used in the development of new drugs targeting purine metabolism.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-ethoxy-9-ethylpurin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. In biological systems, it can inhibit or activate enzymes involved in purine metabolism, leading to altered cellular functions. The compound can also bind to nucleic acids, affecting their structure and function . These interactions are mediated through hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Caffeine: A stimulant found in coffee and tea, structurally similar to purines.
Theobromine: Found in cocoa and chocolate, similar in structure to caffeine.
Uniqueness
N-ethoxy-9-ethylpurin-6-amine is unique due to its specific ethoxy and ethyl substitutions on the purine ring. These modifications confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from other purine derivatives .
Properties
IUPAC Name |
2-[5-(1-ethylpyrazol-4-yl)-1,3,4-oxadiazol-2-yl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c1-2-14-6-7(5-11-14)9-13-12-8(15-9)3-4-10/h5-6H,2-4,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRSUENORQHXNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NN=C(O2)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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